2-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]quinoline
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Overview
Description
2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE can be achieved through several synthetic routes. One common method involves the condensation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with quinoline-2-carbaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, solvent-free conditions and the use of recyclable catalysts are being investigated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar properties.
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound
Uniqueness
2-{[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]METHYL}QUINOLINE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(Z)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]quinoline |
InChI |
InChI=1S/C21H20N2/c1-21(2)14-16-8-3-5-9-18(16)20(23-21)13-17-12-11-15-7-4-6-10-19(15)22-17/h3-13,23H,14H2,1-2H3/b20-13- |
InChI Key |
QZROXBDCBHHFLR-MOSHPQCFSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C=C3)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C=C3)N1)C |
Origin of Product |
United States |
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